molecular formula C12H19ClFN5 B12215801 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12215801
M. Wt: 287.76 g/mol
InChI Key: CJQCQESPCQLJDH-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with dimethyl groups and the other with an ethyl and a fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The dimethyl and ethyl-fluoro substituents are introduced through nucleophilic substitution reactions using appropriate alkylating agents.

    Coupling Reaction: The two pyrazole rings are coupled through a methylene bridge using formaldehyde and a secondary amine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents. The compound has shown promise in inhibiting specific viral proteins associated with β-coronaviruses, suggesting a role in the development of antiviral therapies. The pyrazolo[1,5-a]pyrimidine scaffold has been particularly noted for its effectiveness against viral infections due to its ability to inhibit critical enzymes involved in viral replication .

Cancer Therapy

Pyrazole derivatives have also been explored for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of the pyrazole moiety with cancer-related targets make this compound a candidate for further investigation in oncology .

Neuroprotective Effects

Emerging evidence suggests that certain pyrazole derivatives may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. These compounds may modulate neuroinflammatory pathways or protect neuronal cells from oxidative stress, although specific studies on this compound are still needed to confirm these effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole rings and substituents can significantly affect potency and selectivity against various biological targets. For instance, the introduction of electron-withdrawing groups like fluorine has been shown to enhance binding affinity to target proteins .

Modification Effect on Activity
Addition of FluorineIncreases potency against viral targets
Alteration of Alkyl ChainsAffects solubility and metabolic stability
Substitution on Pyrazole RingsModulates interaction with biological targets

Case Study 1: Antiviral Efficacy

A study investigating the antiviral properties of related pyrazole compounds demonstrated that modifications at the 4-position significantly enhanced activity against coronaviruses. The incorporation of a fluoro group was particularly effective in increasing the selectivity index .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that pyrazole derivatives could induce apoptosis in a dose-dependent manner. The compound's structure was optimized through iterative SAR studies, leading to compounds with improved efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar pyrazole structure but different substituents.

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: Another pyrazole derivative with a benzoic acid group.

Uniqueness

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific combination of substituents and the presence of both dimethyl and ethyl-fluoro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine , often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular modeling studies associated with this compound, focusing on its anticancer properties and other pharmacological effects.

The chemical structure of the compound includes two pyrazole rings, which are known for their diverse biological activities. The molecular formula is C12H16FN4C_{12}H_{16}FN_4, with a molecular weight of approximately 224.28 g/mol. The compound exhibits high solubility in biological media, which is crucial for its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116) cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23110Induces apoptosis via caspase activation
Compound BHCT11615Inhibits microtubule assembly
Compound CHepG212Cell cycle arrest at G2/M phase

In a study evaluating several pyrazole derivatives, it was found that specific substitutions on the pyrazole ring significantly enhanced their anticancer activity. For example, compounds with fluorine substituents demonstrated improved potency against tumor cells compared to their non-fluorinated counterparts .

The mechanisms through which these compounds exert their effects include:

  • Microtubule Destabilization : Certain derivatives disrupt microtubule assembly, leading to cell cycle arrest and apoptosis.
  • Caspase Activation : Increased caspase activity has been observed in treated cancer cells, indicating the induction of programmed cell death.

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have shown promise in other areas:

  • Antimicrobial Activity : Some studies report that pyrazole compounds exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Pyrazoles have been investigated for their ability to modulate inflammatory pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole-based compounds for their anticancer effects. The study demonstrated that modifications on the pyrazole structure could lead to compounds with enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to various targets involved in cancer progression. For instance, binding interactions with vascular endothelial growth factor receptors (VEGFR) indicate potential as antiangiogenic agents .

Table 2: Molecular Docking Results

CompoundTarget ProteinBinding Affinity (kcal/mol)
Compound AVEGFR2-9.5
Compound BFGFR1-8.7

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-4-18-12(13)10(7-15-18)5-14-6-11-8-17(3)16-9(11)2;/h7-8,14H,4-6H2,1-3H3;1H

InChI Key

CJQCQESPCQLJDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CN(N=C2C)C)F.Cl

Origin of Product

United States

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